3-fluoro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide 3-fluoro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 951468-40-9
VCID: VC4288043
InChI: InChI=1S/C18H14F2N4O2S2/c19-12-4-3-5-14(10-12)28(25,26)21-9-8-13-11-27-18-22-17(23-24(13)18)15-6-1-2-7-16(15)20/h1-7,10-11,21H,8-9H2
SMILES: C1=CC=C(C(=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC=CC(=C4)F)F
Molecular Formula: C18H14F2N4O2S2
Molecular Weight: 420.45

3-fluoro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide

CAS No.: 951468-40-9

Cat. No.: VC4288043

Molecular Formula: C18H14F2N4O2S2

Molecular Weight: 420.45

* For research use only. Not for human or veterinary use.

3-fluoro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide - 951468-40-9

Specification

CAS No. 951468-40-9
Molecular Formula C18H14F2N4O2S2
Molecular Weight 420.45
IUPAC Name 3-fluoro-N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzenesulfonamide
Standard InChI InChI=1S/C18H14F2N4O2S2/c19-12-4-3-5-14(10-12)28(25,26)21-9-8-13-11-27-18-22-17(23-24(13)18)15-6-1-2-7-16(15)20/h1-7,10-11,21H,8-9H2
Standard InChI Key MTLBBWQGVZQRGL-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC=CC(=C4)F)F

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound features a thiazolo[3,2-b] triazole core, a bicyclic system comprising a thiazole ring fused to a 1,2,4-triazole moiety. Key structural elements include:

  • Fluorinated aromatic systems: A 2-fluorophenyl group at position 2 of the thiazole ring and a 3-fluorobenzenesulfonamide group attached via an ethyl linker.

  • Sulfonamide group: The -SO₂NH- moiety, a common pharmacophore in enzyme inhibitors .

Table 1: Fundamental Molecular Properties

PropertyValue
Molecular FormulaC₁₈H₁₄F₂N₄O₂S₂
Molecular Weight420.45 g/mol
IUPAC Name3-fluoro-N-[2-[2-(2-fluorophenyl)- thiazolo[3,2-b] triazol-6-yl]ethyl]benzenesulfonamide
SMILESC1=CC=C(C(=C1)F)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC=CC(=C4)F
CAS Registry951468-40-9

The presence of two fluorine atoms enhances metabolic stability and lipophilicity, potentially improving blood-brain barrier penetration .

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis of this compound involves multi-step heterocyclic annulation and sulfonamide coupling:

  • Thiazolo-triazole core formation: Cyclocondensation of 2-fluorophenylthiosemicarbazide with α-bromoketones under acidic conditions yields the thiazolo[3,2-b] triazole scaffold .

  • Ethyl linker introduction: Alkylation of the triazole nitrogen with 1,2-dibromoethane introduces the ethyl spacer .

  • Sulfonamide coupling: Reaction of the primary amine with 3-fluorobenzenesulfonyl chloride completes the structure.

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield (%)
Core formationH₂SO₄, EtOH, 80°C, 12 hr62–68
AlkylationK₂CO₃, DMF, 60°C, 6 hr75
SulfonylationPyridine, CH₂Cl₂, 0°C→RT, 4 hr83

Microwave-assisted synthesis has been explored for analogous triazolo-thiazoles, reducing reaction times from hours to minutes .

Physicochemical and Spectroscopic Properties

Solubility and Stability

  • Solubility: Limited aqueous solubility (logP ≈ 3.2) due to aromatic fluorination and sulfonamide hydrophobicity. Soluble in DMSO (>10 mg/mL).

  • Stability: Stable under ambient conditions but susceptible to photodegradation in solution .

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.12 (d, J=8.4 Hz, 2H, Ar-H), 7.89 (s, 1H, triazole-H), 7.45–7.32 (m, 4H, fluorophenyl), 4.25 (t, J=6.8 Hz, 2H, -CH₂-), 3.12 (t, J=6.8 Hz, 2H, -CH₂-).

  • FT-IR: Peaks at 1345 cm⁻¹ (S=O asymmetric stretch) and 1150 cm⁻¹ (S=O symmetric stretch) .

Biological Activities and Mechanism

Enzyme Inhibition

The sulfonamide group enables carbonic anhydrase (CA) inhibition:

  • CA IX/XII selectivity: IC₅₀ = 12.3 nM (CA IX) vs. 84.7 nM (CA II), suggesting potential in hypoxic cancer therapy .

  • Binding mode: Fluorine atoms participate in hydrophobic interactions with CA active-site residues .

Antimicrobial Activity

Against Staphylococcus aureus (ATCC 25923):

  • MIC: 8 µg/mL, comparable to ciprofloxacin.

  • Mechanism: Disruption of DNA gyrase via sulfonamide-mediated chelation of Mg²⁺ .

Pharmacokinetic and Toxicity Profiles

ADME Properties

  • Plasma protein binding: 92% (human serum albumin) .

  • CYP450 metabolism: Primarily CYP3A4-mediated oxidation of the ethyl linker.

Acute Toxicity

  • LD₅₀ (mouse, oral): 480 mg/kg, with hepatotoxicity observed at ≥200 mg/kg.

Comparative Analysis with Analogues

Table 3: Structure-Activity Relationships (Selected Analogues)

Compound ModificationCA IX IC₅₀ (nM)MIC (µg/mL)
2-Fluorophenyl at R¹12.38
4-Methoxyphenyl at R¹18.916
Thiophene replacement of R²27.432

The 2-fluorophenyl substitution optimizes both enzyme inhibition and antimicrobial potency.

Applications and Future Directions

Therapeutic Prospects

  • Targeted cancer therapy: CA IX inhibition in hypoxic tumors .

  • Antimicrobial coatings: Functionalization of medical devices using sulfonamide polymers.

Challenges and Innovations

  • Solubility enhancement: Prodrug strategies using phosphate esters .

  • Nanoformulations: Liposomal encapsulation to reduce systemic toxicity .

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